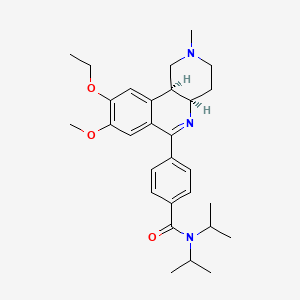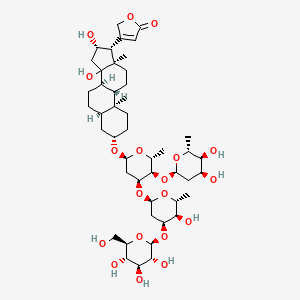
Pyrenophorol
Vue d'ensemble
Description
Le Pyrenophorol est un produit naturel isolé des filtrats de culture du champignon phytopathogène Stemphylium radicinum (C.M.I. 105654) Sa formule chimique est C9H12O3
Applications De Recherche Scientifique
Les applications du Pyrenophorol couvrent plusieurs domaines scientifiques :
Chimie : Les chercheurs étudient sa réactivité et son potentiel en tant qu'intermédiaire de synthèse.
Biologie : Les recherches se concentrent sur son activité biologique, y compris ses propriétés antimicrobiennes.
Médecine : Ses effets thérapeutiques potentiels sont en cours d'exploration.
Industrie : Bien que limité, le this compound peut trouver des applications dans les produits agrochimiques ou pharmaceutiques.
5. Mécanisme d'action
Le mécanisme exact par lequel le this compound exerce ses effets reste insaisissable. Les chercheurs spéculent qu'il interagit avec des cibles moléculaires ou des voies spécifiques, mais des études supplémentaires sont nécessaires pour élucider cela.
Mécanisme D'action
Target of Action
Pyrenophorol is a macrodiolide, a class of natural products isolated from various fungi It’s known that macrodiolides like this compound exhibit various bioactivities, including strong antifungal, antihelmintic, and phytotoxic activity .
Mode of Action
A unique flavin enzyme, pyle, has been identified to catalyze the isomerization of the 4-alcohol-2,3-unsaturated part within the dilactone scaffold of this compound, forming a 1,4-diketone . This suggests that this compound may interact with its targets through this enzymatically catalyzed isomerization.
Biochemical Pathways
Given its antifungal and phytotoxic activities, it can be inferred that this compound likely interferes with essential biochemical pathways in fungi and plants, leading to their inhibition or death .
Pharmacokinetics
As a general rule, these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound
Result of Action
Given its antifungal and phytotoxic activities, it can be inferred that this compound likely induces cellular damage or dysfunction in fungi and plants, leading to their inhibition or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the toxicity of this compound varies among different aquatic organisms, suggesting that its action can be influenced by the specific characteristics of the organism and its environment
Analyse Biochimique
Biochemical Properties
Pyrenophorol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit seed germination but once the seed is germinated, this compound enhances root development but causes abnormal chlorophyll retention in leaf sections . It is soluble in ethanol, methanol, DMF, and DMSO .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit human topoisomerase II α when used at concentrations of 75 and 100 μM . It is active against S. cerevisiae (MIC = 4 μM) and M. violaceum . This compound induces leaf necrosis and chlorophyll retention in wild oats .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules and its influence on gene expression. A unique flavoenzyme, PylE, has been identified that can catalyze the isomerization of the diolide scaffold’s 4-alcohol-2,3-unsaturated part, thereby forming a 1,4-diketone . Further understanding of PylE’s catalytic mechanism has been gained through mutagenesis experiments combined with molecular docking .
Temporal Effects in Laboratory Settings
It is known that this compound strongly inhibits bacterial bioluminescence, and this effect is almost complete within 5 minutes of exposure .
Metabolic Pathways
It is known that this compound is a product of a biosynthetic gene cluster responsible for producing C2 asymmetric 16-membered dilactones . The biosynthetic pathway of this compound dilactone has been elucidated .
Méthodes De Préparation
Les voies de synthèse du Pyrenophorol ne sont pas largement documentées, mais il peut être obtenu à partir des filtrats de culture de S. radicinum. Les méthodes de production industrielle sont limitées, probablement en raison de son faible rendement.
Analyse Des Réactions Chimiques
Le Pyrenophorol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas bien établis. Des recherches supplémentaires sont nécessaires pour explorer pleinement sa réactivité. Les principaux produits résultant de ces réactions restent un domaine d'investigation.
Comparaison Avec Des Composés Similaires
Bien que le Pyrenophorol soit unique, il partage des caractéristiques structurales avec d'autres produits naturels. Ses propriétés distinctes le distinguent. Des composés similaires comprennent :
- Métabolites dérivés d'Alternaria
- Autres métabolites secondaires fongiques
Propriétés
IUPAC Name |
(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNDQOKFICJGL-UTBFYLPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448991 | |
| Record name | Pyrenophorol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-41-5 | |
| Record name | Pyrenophorol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















